2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol It is characterized by the presence of a chloropyridinyl group attached to an isoindoline-1,3-dione structure
Mechanism of Action
- One common synthetic approach to obtain N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold .
Mode of Action
Understanding its targets, mode of action, and environmental context will guide its development and application . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with phthalimide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Chloropyridin-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-Arylisoindoline-1,3-dione derivatives
Uniqueness
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-60-8 | |
Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.